hMC3R vs. hMC4R Functional Selectivity: PG-106 vs. SHU9119 vs. AgRP
PG-106 demonstrates a unique selectivity profile among melanocortin antagonists: it is a selective hMC3R antagonist (IC50 = 210 nM) with negligible activity at hMC4R (EC50 = 9900 nM) and no functional activity at hMC5R up to 10 µM [1]. In contrast, the comparator SHU9119 is a potent dual hMC3R/hMC4R antagonist (IC50 values of 0.23 nM and 0.06 nM, respectively) with partial MC5R agonist activity . The endogenous antagonist Agouti-related protein (AgRP) is also a dual hMC3R/hMC4R inverse agonist and promotes receptor endocytosis [2]. The calculated hMC4R/hMC3R selectivity ratio for PG-106 is >47 (9900 nM / 210 nM), whereas for SHU9119 this ratio is 0.26 (0.06 nM / 0.23 nM), indicating opposite selectivity profiles. For procurement requiring MC3R-specific pharmacological interrogation without MC4R confounding, PG-106 is the only commercially available tool compound with this orthogonal selectivity [1].
| Evidence Dimension | hMC4R/hMC3R Selectivity Ratio (Functional Antagonism) |
|---|---|
| Target Compound Data | hMC3R IC50 = 210 nM; hMC4R EC50 = 9900 nM |
| Comparator Or Baseline | SHU9119: hMC3R IC50 = 0.23 nM; hMC4R IC50 = 0.06 nM |
| Quantified Difference | PG-106 hMC4R/hMC3R ratio >47 (MC4R-sparing); SHU9119 ratio = 0.26 (MC4R-preferring) |
| Conditions | cAMP functional assay in HEK293 cells expressing recombinant human MC3R, MC4R, and MC5R |
Why This Matters
Procurement of PG-106 is essential when experimental designs require selective hMC3R antagonism without the confounding influence of hMC4R blockade or hMC5R activation, which are unavoidable with SHU9119 or AgRP.
- [1] Ace Therapeutics. (n.d.). PG106 Product Page. View Source
- [2] Ollmann, M. M., et al. (1997). Antagonism of central melanocortin receptors in vitro and in vivo by agouti-related protein. Science, 278(5335), 135-138. View Source
